molecular formula C4H9NO5S B15182991 (2-Methyllactoyl)sulphamic acid CAS No. 97259-89-7

(2-Methyllactoyl)sulphamic acid

Cat. No.: B15182991
CAS No.: 97259-89-7
M. Wt: 183.19 g/mol
InChI Key: FOQPUOMVBLGTEI-UHFFFAOYSA-N
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Description

It is characterized by the presence of a sulphamic acid group attached to a 2-methyllactoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyllactoyl)sulphamic acid typically involves the reaction of sulphamic acid with 2-methyl-2-hydroxypropanoic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pH control .

Chemical Reactions Analysis

Types of Reactions

(2-Methyllactoyl)sulphamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminium hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of this compound. These products have diverse applications in various fields .

Scientific Research Applications

(2-Methyllactoyl)sulphamic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Methyllactoyl)sulphamic acid involves its interaction with specific molecular targets. The sulphamic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Sulphamic acid: A simpler analogue with similar reactivity but lacking the 2-methyllactoyl moiety.

    (2-Hydroxy-2-methylpropanoyl)amine: Similar structure but with an amine group instead of a sulphamic acid group.

    (2-Methyl-2-hydroxypropanoic acid): The parent acid without the sulphamic acid group

Uniqueness

(2-Methyllactoyl)sulphamic acid is unique due to the presence of both a sulphamic acid group and a 2-methyllactoyl moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

97259-89-7

Molecular Formula

C4H9NO5S

Molecular Weight

183.19 g/mol

IUPAC Name

(2-hydroxy-2-methylpropanoyl)sulfamic acid

InChI

InChI=1S/C4H9NO5S/c1-4(2,7)3(6)5-11(8,9)10/h7H,1-2H3,(H,5,6)(H,8,9,10)

InChI Key

FOQPUOMVBLGTEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NS(=O)(=O)O)O

Origin of Product

United States

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